molecular formula C9H8BrNO5 B1469605 Methyl 5-bromo-2-methoxy-3-nitrobenzoate CAS No. 67657-90-3

Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Cat. No. B1469605
CAS RN: 67657-90-3
M. Wt: 290.07 g/mol
InChI Key: LNXQLOPQTUYEAM-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-methoxy-3-nitrobenzoate” is an organic compound with the molecular formula C9H8BrNO5 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “Methyl 5-bromo-2-methoxy-3-nitrobenzoate” were not found, similar compounds such as “Methyl 2-Bromo-3-nitrobenzoate” and “Methyl 3-Methoxy-2-nitrobenzoate” are synthesized from their respective benzoic acids and iodomethane .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-methoxy-3-nitrobenzoate” consists of a benzene ring substituted with bromo, methoxy, and nitro groups . The exact positions of these substituents can be determined by the compound’s IUPAC name .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-methoxy-3-nitrobenzoate” is a solid at room temperature . It has a molecular weight of 290.07 .

Scientific Research Applications

  • Crystallography

    • The compound “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has been studied in the field of crystallography .
    • The crystal structure of this compound was determined using a combination of spectroscopic and single crystal X-ray diffraction techniques .
    • The data collected during this study can be used to understand the molecular structure and properties of similar compounds .
  • Medicinal Chemistry

    • A series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones have been synthesized and characterized .
    • These compounds were evaluated in vitro for inhibitory effect against α-glucosidase and α-amylase activities .
    • Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose .
    • Some of these compounds showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .
  • Pharmaceutical Synthesis

    • “Methyl 2-bromo-5-methoxybenzoate” is used as a pharmaceutical intermediate .
    • This compound can be used in the synthesis of various pharmaceutical products .
  • Synthesis of Antagonists

    • “5-Bromo-2-methoxypyridine” has been used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
  • Multistep Synthesis

    • The compound “3-methylbenzoic acid” can be converted into “5-methyl-2-nitrobenzoic acid” through a multistep synthesis process .
    • This process involves nitration, conversion from the nitro group to an amine, and bromination .
    • The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .
  • Synthesis of Anti-inflammatory Drug

    • “2-Bromo-3-nitrobenzoic Acid Methyl Ester” is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .
    • Balsalazide is used in the treatment of inflammatory bowel diseases .
  • Chemical Synthesis

    • “Methyl 2-bromo-5-nitrobenzoate” may be used in chemical synthesis .
    • This compound can be used to synthesize a variety of other chemicals .
  • Green Process for Synthesis of 5-methyl-2-nitrobenzoic acid

    • A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed .
    • This process utilizes a high selectivity of substrates and a green nitrating process .
    • This makes control of the reaction rate much easier .
  • Organic Synthesis

    • The compound “3-methylbenzoic acid” can be converted into “5-methyl-2-nitrobenzoic acid” through a multistep synthesis process .
    • This process involves nitration, conversion from the nitro group to an amine, and bromination .
    • The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .
  • Synthesis of Anticancer Drugs

    • “5-Methyl-2-nitrobenzoic acid” is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one as the material for the production of raltitrexed .
    • Raltitrexed is an antimetabolite drug used in cancer chemotherapy .
  • Pharmaceutical Intermediate

    • “2-Bromo-3-nitrobenzoic Acid Methyl Ester” is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .
    • Balsalazide is used in the treatment of inflammatory bowel diseases .
  • Chemical Synthesis

    • “Methyl 2-bromo-5-nitrobenzoate” may be used in chemical synthesis .
    • This compound can be used to synthesize a variety of other chemicals .

Safety And Hazards

“Methyl 5-bromo-2-methoxy-3-nitrobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

methyl 5-bromo-2-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXQLOPQTUYEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855809
Record name Methyl 5-bromo-2-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-methoxy-3-nitrobenzoate

CAS RN

67657-90-3
Record name Methyl 5-bromo-2-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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